1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
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Overview
Description
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with benzyl and methyl groups, and three carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylic acid.
Reduction: Formation of benzyl 3,5-dimethyl piperidine-1,3,5-triol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- 1-Benzyl 3,5-dimethyl piperidine-1,3-dicarboxylate
- 1-Benzyl 3,5-dimethyl piperidine-1,3,4-tricarboxylate
- 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxamide
Comparison: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is unique due to the presence of three carboxylate groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer carboxylate groups. This structural feature can enhance its solubility, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSRTLQWPKQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678308 |
Source
|
Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-73-0 |
Source
|
Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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